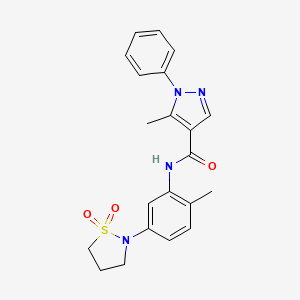

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

CAS No.: 1324206-62-3

Cat. No.: VC4162899

Molecular Formula: C21H22N4O3S

Molecular Weight: 410.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1324206-62-3 |

|---|---|

| Molecular Formula | C21H22N4O3S |

| Molecular Weight | 410.49 |

| IUPAC Name | N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-5-methyl-1-phenylpyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C21H22N4O3S/c1-15-9-10-18(24-11-6-12-29(24,27)28)13-20(15)23-21(26)19-14-22-25(16(19)2)17-7-4-3-5-8-17/h3-5,7-10,13-14H,6,11-12H2,1-2H3,(H,23,26) |

| Standard InChI Key | BFEZKSRKRBLONS-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=C(N(N=C3)C4=CC=CC=C4)C |

Introduction

Synthesis Pathway

The synthesis of this compound likely involves:

-

Formation of the isothiazolidine ring, followed by oxidation to introduce the sulfone group.

-

Construction of the pyrazole core, typically through cyclization reactions involving hydrazines and diketones.

-

Coupling of the two fragments via amide bond formation using reagents such as carbodiimides or other activating agents.

These steps require precise control over reaction conditions to ensure the desired regioselectivity and yield.

Medicinal Chemistry

Compounds containing pyrazole and sulfone moieties are often investigated for their biological activities, including:

-

Anti-inflammatory properties: Sulfone-containing compounds can inhibit enzymes involved in inflammation.

-

Anticancer activity: Pyrazole derivatives have shown promise in targeting specific cancer cell pathways.

-

Antimicrobial effects: The isothiazolidine ring may contribute to antimicrobial activity by disrupting microbial enzymes.

Drug Development

The combination of functional groups in this compound suggests it could serve as a lead molecule in drug discovery, particularly for diseases involving oxidative stress or inflammation.

Analytical Characterization

To confirm the identity and purity of this compound, the following techniques are typically used:

-

Nuclear Magnetic Resonance (NMR):

-

NMR for hydrogen environments.

-

NMR for carbon skeleton analysis.

-

-

Mass Spectrometry (MS):

-

Provides molecular weight confirmation and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

-

Identifies functional groups (e.g., amide bond at ~1650 cm, sulfone at ~1300 cm).

-

-

X-ray Crystallography:

-

Determines the three-dimensional structure if crystalline samples are available.

-

Biological Activity and Research Findings

Although specific studies on this exact compound are unavailable, related compounds with similar structures have demonstrated:

-

Antitumor activity: Pyrazole derivatives inhibit tumor growth by targeting kinases or DNA replication enzymes .

-

Enzyme inhibition: Sulfone-containing compounds often act as enzyme inhibitors by mimicking natural substrates .

Further experimental studies would be required to evaluate its pharmacokinetics, toxicity, and efficacy in biological systems.

Limitations

-

Lack of specific data on this compound's biological activity.

-

Potential challenges in large-scale synthesis due to complex functional groups.

Future Directions

-

Conducting computational docking studies to predict interactions with biological targets.

-

Synthesizing analogs to optimize activity and reduce potential side effects.

-

Investigating stability under physiological conditions for drug development purposes.

This comprehensive overview highlights the structural complexity and potential significance of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide in medicinal chemistry research. Further studies could unlock its full therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume